molecular formula C15H22N2O2 B7933552 (2-Methylamino-cyclohexyl)-carbamic acid benzyl ester

(2-Methylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933552
M. Wt: 262.35 g/mol
InChI Key: ZBBFTRDSLJSSGF-UHFFFAOYSA-N
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Description

(2-Methylamino-cyclohexyl)-carbamic acid benzyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a cyclohexyl ring substituted with a methylamino group and a carbamic acid benzyl ester moiety. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methylamino group: This step often involves the use of methylamine in a substitution reaction.

    Formation of the carbamic acid benzyl ester: This can be accomplished by reacting the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major products can include ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: The primary product is typically the corresponding amine.

    Substitution: The products vary based on the substituent introduced, such as alkylated amines.

Scientific Research Applications

(2-Methylamino-cyclohexyl)-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylamino-cyclohexyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.

    (2-Methylamino-cyclohexyl)-carbamic acid methyl ester: Contains a methyl ester group.

    (2-Methylamino-cyclohexyl)-carbamic acid propyl ester: Features a propyl ester group.

Uniqueness

The uniqueness of (2-Methylamino-cyclohexyl)-carbamic acid benzyl ester lies in its benzyl ester moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and other applications.

Properties

IUPAC Name

benzyl N-[2-(methylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-13-9-5-6-10-14(13)17-15(18)19-11-12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBFTRDSLJSSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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